molecular formula C15H11N5OS2 B2746259 N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034613-20-0

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2746259
CAS No.: 2034613-20-0
M. Wt: 341.41
InChI Key: UGJBVDUEBYILRG-UHFFFAOYSA-N
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Description

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the triazole and benzo[d]thiazole moieties. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of boronic acids with halides in the presence of a palladium catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to ensure efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Scientific Research Applications

This compound has shown promise in several scientific research areas:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.

  • Medicine: It has been investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Its unique structure makes it suitable for use in material science and as a precursor for advanced materials.

Comparison with Similar Compounds

  • Triazole derivatives

  • Benzo[d]thiazole analogs

  • Thiophene-based compounds

Properties

IUPAC Name

N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5OS2/c21-14(15-17-12-3-1-2-4-13(12)23-15)16-7-10-8-20(19-18-10)11-5-6-22-9-11/h1-6,8-9H,7H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJBVDUEBYILRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CN(N=N3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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